4-formyl-1-methyl-1H-pyrazole-5-sulfonyl chloride
Description
Structure
3D Structure
Properties
IUPAC Name |
4-formyl-2-methylpyrazole-3-sulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O3S/c1-8-5(12(6,10)11)4(3-9)2-7-8/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXNRFSKKWVFYPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C=O)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-formyl-1-methyl-1H-pyrazole-5-sulfonyl chloride typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with a 1,3-dicarbonyl compound.
Introduction of the Formyl Group: The formyl group is introduced via a Vilsmeier-Haack reaction, which involves the reaction of the pyrazole with DMF and POCl3.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale, yield, and purity.
Chemical Reactions Analysis
4-Formyl-1-methyl-1H-pyrazole-5-sulfonyl chloride undergoes several types of chemical reactions:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, forming sulfonamides, sulfonates, and sulfonothioates, respectively.
Oxidation and Reduction: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol.
Condensation Reactions: The formyl group can participate in condensation reactions with hydrazines, amines, and other nucleophiles to form various heterocyclic compounds.
Common reagents used in these reactions include bases (e.g., pyridine, triethylamine), reducing agents (e.g., sodium borohydride), and oxidizing agents (e.g., potassium permanganate) . Major products formed from these reactions include sulfonamides, sulfonates, and various heterocyclic derivatives .
Scientific Research Applications
Medicinal Chemistry
Pharmacological Activities
The pyrazole moiety is known for its broad spectrum of pharmacological activities. Compounds derived from pyrazole, such as 4-formyl-1-methyl-1H-pyrazole-5-sulfonyl chloride, have been studied for their roles as:
- Anti-inflammatory agents : Pyrazole derivatives are recognized for their anti-inflammatory properties, similar to celecoxib, which is widely used in treating arthritis and pain .
- Antibiotics : The compound has shown potential as an antibacterial agent, with studies indicating its effectiveness against various bacterial strains.
- Antifungal agents : Research indicates that derivatives of pyrazole can inhibit the growth of phytopathogenic fungi, making them valuable in agricultural applications .
Case Study: Antifungal Activity
A study examined the antifungal properties of several pyrazole derivatives, including those related to this compound. The results demonstrated that certain derivatives exhibited superior antifungal activity compared to established fungicides like boscalid. For instance, compound 9m showed strong activity against multiple fungal pathogens with effective concentration values (EC50) significantly lower than those of control substances .
Agricultural Applications
Fungicides
The compound's ability to act as an antifungal agent has led to its exploration in agricultural chemistry. Pyrazole derivatives are being developed as fungicides due to their effectiveness against a range of plant pathogens.
| Compound | Activity Against Fungi | EC50 Values |
|---|---|---|
| 9m | Fusarium moniliforme | 5.50 |
| Rhizoctonia solani | 14.40 | |
| Phytophthora infestans | 75.54 |
This table summarizes the antifungal activity of selected compounds derived from pyrazole against key agricultural pathogens .
Material Science Applications
Synthesis of Functional Materials
This compound can also be utilized in the synthesis of functional materials. Its reactive sulfonyl chloride group allows for the introduction of sulfonamide functionalities into various organic frameworks, which can enhance material properties such as thermal stability and solubility.
Case Study: Synthesis Pathways
Research has demonstrated various synthetic pathways involving this compound leading to novel compounds with potential applications in drug design and material sciences. For example, its reaction with amines can yield sulfonamide derivatives that exhibit improved biological activity or serve as intermediates in the synthesis of complex organic molecules .
Mechanism of Action
The mechanism of action of 4-formyl-1-methyl-1H-pyrazole-5-sulfonyl chloride is primarily based on its ability to act as an electrophile due to the presence of the sulfonyl chloride group. This allows it to react with nucleophiles, forming covalent bonds and leading to the formation of various derivatives . The formyl group also participates in nucleophilic addition and condensation reactions, further expanding its reactivity .
Comparison with Similar Compounds
Comparative Analysis with Structurally Analogous Pyrazole Derivatives
The reactivity and applications of 4-formyl-1-methyl-1H-pyrazole-5-sulfonyl chloride are best understood through comparison with structurally related pyrazole derivatives. Below is a detailed analysis:
Table 1: Key Structural and Functional Comparisons
Key Findings
Sulfonyl Chloride vs. Sulfanyl Groups :
- The sulfonyl chloride group in the target compound is highly electrophilic, making it reactive toward amines or alcohols to form sulfonamides or sulfonate esters. In contrast, the sulfanyl (-S-) group in 5-(3-chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde is less reactive but can participate in redox reactions or metal coordination .
Trifluoromethyl Substitution :
- The trifluoromethyl (-CF₃) group in the analog confers enhanced lipophilicity and metabolic stability compared to the methyl group in the target compound, making it favorable for agrochemical applications .
Formyl Group Positioning :
- Both compounds feature a formyl group, but its position (C4 in the target vs. C4 in the analog) influences conjugation and steric effects. The C4 formyl group in the target compound is more sterically accessible for nucleophilic additions.
Thermal and Solubility Properties :
- Sulfonyl chlorides like the target compound are moisture-sensitive and typically stored under anhydrous conditions. The sulfanyl analog exhibits greater thermal stability but lower solubility in polar solvents due to its chlorophenyl substituent .
Research Implications and Limitations
- Pharmaceuticals : The target compound’s sulfonyl chloride group is pivotal in synthesizing protease inhibitors or kinase-targeting drugs.
- Agrochemicals : The trifluoromethyl analog’s stability makes it suitable for herbicides or fungicides .
Gaps in Literature
- No experimental data on the target compound’s crystallographic parameters or spectroscopic signatures were identified in the provided evidence.
- Comparative studies on reaction kinetics or biological activity are absent, highlighting a need for further research.
Biological Activity
4-Formyl-1-methyl-1H-pyrazole-5-sulfonyl chloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : CHClNOS
- Molecular Weight : Approximately 194.63 g/mol
- Structural Features : The compound contains a pyrazole ring with a formyl group and a sulfonyl chloride moiety, which contribute to its reactivity and biological properties.
Biological Activities
The biological activities of this compound have been investigated in various studies, highlighting its potential as an antimicrobial and anticancer agent.
Antimicrobial Activity
Research has shown that derivatives of pyrazoles, including this compound, exhibit potent antimicrobial properties. A study evaluated several pyrazole derivatives against common pathogens, revealing significant inhibition zones and low minimum inhibitory concentration (MIC) values:
| Compound | MIC (μg/mL) | Activity |
|---|---|---|
| This compound | 0.22 - 0.25 | Excellent against Staphylococcus aureus and Staphylococcus epidermidis |
| Other derivatives | Varies | Comparative analysis with standard antibiotics |
The compound demonstrated bactericidal effects, particularly against Gram-positive bacteria, indicating its potential for therapeutic applications in treating infections caused by resistant strains .
Anticancer Potential
The anticancer activity of pyrazole derivatives has also been explored. Compounds similar to this compound have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, studies on related compounds showed:
- Mechanism of Action : Inhibition of specific kinases involved in cancer cell growth.
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
Research indicates that modifications to the pyrazole structure can enhance anticancer efficacy, suggesting that this compound may serve as a lead compound for further development .
The mechanism of action for this compound involves:
- Enzyme Inhibition : The sulfonyl chloride group can react with nucleophiles in enzymes, leading to inhibition.
- Receptor Binding : The compound may interact with specific receptors involved in microbial resistance or cancer cell signaling pathways.
- Biofilm Disruption : Evidence suggests that pyrazole derivatives can disrupt biofilms formed by bacteria, enhancing their antimicrobial effectiveness .
Case Studies and Research Findings
Several studies have documented the biological activities of pyrazole derivatives:
- In Vitro Studies : A study highlighted the effectiveness of various pyrazole compounds against E. coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa, with some compounds showing MIC values as low as 6.25 μg/mL against resistant strains .
- Comparative Analysis : Research comparing the antimicrobial efficacy of pyrazole derivatives against standard antibiotics indicated that some derivatives exhibited superior activity, particularly in biofilm-forming pathogens .
- Toxicological Assessments : Safety profiles indicate that while the compound shows promise as a therapeutic agent, it also poses risks such as skin irritation and potential allergic reactions, necessitating careful handling in laboratory settings .
Q & A
Q. Basic
- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., formyl at C4, methyl at N1) and detect impurities.
- IR Spectroscopy : Peaks at ~1360 cm (S=O asymmetric stretch) and ~1730 cm (C=O from formyl) validate functional groups.
- Elemental Analysis : Ensures stoichiometric ratios of C, H, N, S, and Cl .
How do reaction conditions influence the sulfonamide derivatization of this compound with amines?
Q. Advanced
- Solvent Choice : Polar aprotic solvents (e.g., DMF, DCM) enhance nucleophilic substitution efficiency by stabilizing intermediates.
- Temperature : Reactions at 0–5°C minimize hydrolysis of the sulfonyl chloride group.
- Base Selection : Triethylamine or DMAP neutralizes HCl byproducts, accelerating amine coupling. Contradictory yields in literature often stem from trace moisture or insufficient base stoichiometry .
How can researchers resolve contradictions in reported reactivity of the formyl group under coupling reactions?
Advanced
Discrepancies arise from competing reactions:
- Aldehyde Oxidation : The formyl group may oxidize to carboxylic acid under aerobic conditions, reducing coupling efficiency.
- Protection Strategies : Use of acetal-protected intermediates (e.g., ethylene glycol) prevents oxidation but requires deprotection post-coupling.
- Catalyst Optimization : Pd-based catalysts (e.g., Pd(PPh)) improve selectivity in Suzuki-Miyaura couplings .
What structural analogs of this compound exist, and how do substituents impact reactivity?
Q. Advanced
| Compound Name | Key Substituents | Reactivity Differences |
|---|---|---|
| 1-Methyl-1H-pyrazole-4-sulfonyl chloride | No formyl group | Lower electrophilicity; limited cross-coupling |
| 5-Chloro-3-isopropyl analog | Cl at C5, isopropyl at C3 | Enhanced steric hindrance slows nucleophilic substitution |
| 1-Phenyl-1H-pyrazole-5-sulfonyl chloride | Phenyl at N1 | Increased π-stacking in crystal phases |
| The formyl group in this compound enables unique post-functionalization (e.g., hydrazone formation) . |
What methodologies mitigate instability during storage and handling?
Q. Advanced
- Storage : Under inert gas (Ar/N) at –20°C in amber vials to prevent hydrolysis and photodegradation.
- Handling : Use anhydrous solvents and gloveboxes for moisture-sensitive steps.
- Stability Assays : Monitor decomposition via HPLC or TLC over time; degradation products include sulfonic acids .
How can computational modeling aid in predicting reactivity or designing derivatives?
Q. Advanced
- DFT Calculations : Predict electrophilic/nucleophilic sites (e.g., Fukui indices) to guide functionalization.
- Docking Studies : Screen derivatives for binding affinity in target proteins (e.g., kinase inhibitors).
- Reaction Pathway Simulations : Identify energy barriers for sulfonamide formation or formyl group reactions .
What are the limitations of current synthetic protocols, and how can they be improved?
Q. Advanced
- Low Yields : Due to competing hydrolysis; using molecular sieves or flow chemistry reduces water exposure.
- Scalability : Batch processes struggle with exothermic sulfonation; microreactors improve heat dissipation.
- Green Chemistry : Replace chlorinated solvents with ionic liquids or cyclopentyl methyl ether (CPME) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
